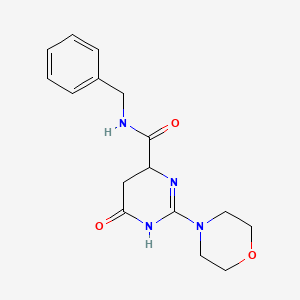

N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c21-14-10-13(15(22)17-11-12-4-2-1-3-5-12)18-16(19-14)20-6-8-23-9-7-20/h1-5,13H,6-11H2,(H,17,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLDCIKADDYFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(CC(=O)N2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrahydropyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as urea or thiourea and β-dicarbonyl compounds under acidic or basic conditions.

Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

Attachment of the morpholine ring: This step involves nucleophilic substitution reactions where morpholine is introduced to the tetrahydropyrimidine core.

Formation of the carboxamide group: This can be achieved through amidation reactions using carboxylic acid derivatives and amines.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and morpholine moieties, using reagents like alkyl halides or sulfonates.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group into carboxylic acid and amine.

Scientific Research Applications

N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural and functional differences between the target compound and related molecules:

Key Observations:

- Morpholine Positioning: Direct attachment of morpholine to the pyrimidine (target compound) may improve binding compared to ethyl-linked morpholine (Compound 16), which showed 14-fold lower affinity in quinoline analogs .

- Core Flexibility: The tetrahydropyrimidine core (target) offers greater conformational adaptability than rigid thiazole (6a) or quinoline systems.

Biological Activity

N-benzyl-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanism of action of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydropyrimidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Morpholine Group : The morpholine moiety is introduced via nucleophilic substitution reactions.

- Benzylation : The final step involves the benzyl group being attached to the nitrogen atom of the tetrahydropyrimidine structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably:

- Cell Lines Tested : The compound has been tested on human colon cancer (HT29) and prostate cancer (DU145) cell lines.

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with EGFR tyrosine kinase, a critical regulator in cancer cell proliferation. The binding affinity was comparable to known inhibitors like Olmitinib .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties:

- Testing Against Bacterial Strains : It showed activity against both Gram-positive and Gram-negative bacteria.

- IC50 Values : Preliminary results indicate IC50 values in the low micromolar range for various strains .

Case Studies

-

Anticancer Study :

- Objective : To evaluate the efficacy of N-benzyl-2-(morpholin-4-yl)-6-oxo against HT29 and DU145.

- Findings : The compound exhibited dose-dependent inhibition of cell growth with IC50 values indicating potent anticancer activity.

-

Antimicrobial Study :

- Objective : To assess the antibacterial properties against a panel of clinical isolates.

- Findings : The compound showed promising results with significant inhibition zones in agar diffusion assays.

Data Tables

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Condensation of a pyrimidine precursor with morpholine derivatives under reflux conditions in aprotic solvents (e.g., DMF or THF) .

- Step 2: Benzylation via nucleophilic substitution using benzyl halides, optimized at 60–80°C .

- Characterization: Intermediates are validated using HPLC for purity (>95%) and 1H/13C NMR for structural confirmation. For crystalline intermediates, X-ray crystallography (via SHELX programs) resolves stereochemical ambiguities .

Basic: How is the structural identity confirmed post-synthesis?

Methodological Answer:

A combination of analytical techniques is employed:

- NMR Spectroscopy: Assigns proton environments (e.g., distinguishing morpholine and tetrahydropyrimidine protons) .

- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.

- X-ray Diffraction: Resolves crystal packing and torsional angles, particularly for polymorph screening .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Use Design of Experiments (DoE) to systematically vary:

- Temperature: Higher temperatures (80–100°C) accelerate benzylation but may degrade heat-sensitive intermediates .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF reduces side reactions .

- Catalysts: Palladium-based catalysts for coupling steps (if applicable) improve regioselectivity .

Monitor progress via TLC and HPLC , and employ column chromatography for purification .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding over 100–400 ns trajectories to analyze conformational stability (e.g., interactions with key residues like Phe31/Lys33 in proteasomes) .

- Docking Studies: Use AutoDock Vina to predict binding poses and affinity scores. Cross-validate with Binding Pose MetaDynamics (BPMD) to assess pose stability .

- Free Energy Calculations: MM-GBSA or MM-PBSA methods estimate ΔGbinding, correlating with experimental Ki values .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Ensure consistent enzyme concentrations (e.g., β1i subunit of immunoproteasomes) and buffer conditions (pH 7.4, 25°C) .

- Control Experiments: Compare with reference inhibitors (e.g., N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide) to validate assay sensitivity .

- Data Normalization: Adjust for batch effects (e.g., cell passage number) using Z-score normalization.

Table 1: Comparative Analysis of Related Compounds

| Compound Name (Example) | Structural Features | Biological Activity (Ki) | Key Interactions |

|---|---|---|---|

| N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide | Pyridone core, benzyl group | β1i inhibition (1.2 µM) | Hydrogen bonding with Asp123 |

| N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide | Cyclohexyl substituent | β1i inhibition (4.5 µM) | Hydrophobic packing with Tyr59 |

| Target Compound | Morpholine, tetrahydropyrimidine | Under investigation | Predicted binding to Phe31 |

Basic: What are the compound’s key physicochemical properties?

Methodological Answer:

- logP: Estimated at ~3.5 (via ChemDraw), indicating moderate lipophilicity.

- Polar Surface Area (PSA): ~80 Ų (calculated using Molinspiration), suggesting moderate permeability.

- Stability: Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Scaffold Modifications: Synthesize analogs with varied substituents (e.g., trifluoromethyl, halogen) at the benzyl or morpholine positions .

- Biological Testing: Screen against target enzymes (e.g., proteasomes) using fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) .

- Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50 values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.